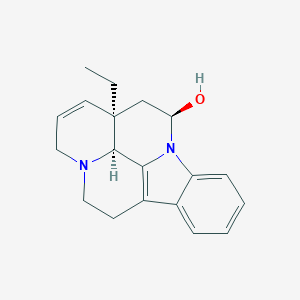
14,15-Didehydroisoeburnamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 14,15-Didehydroisoeburnamine involves complex chemical reactions. For instance, chiral (Z)-α,β-didehydroamino acid (DDAA) derivatives can be obtained from chiral iminic cyclic glycine templates, which further undergo various cycloaddition reactions to yield cyclic and bicyclic α-amino acids (Abellan et al., 2001). Another approach starts from 15α-chlorovincamine leading to various eburnane derivatives through steps like epoxy formation and transformations into (+)-15-oxodihydroeburnamine (Szántay & Moldvai, 1994).
Molecular Structure Analysis
The crystal structure analysis provides insights into the molecular arrangement and stability of compounds. The structure of 14-deoxy-11,12-didehydroandrographolide, for example, has been determined, revealing trans-fused six-membered rings and a planar furan ring, which are essential for understanding the structural basis of related compounds (Gupta et al., 1993).
Chemical Reactions and Properties
Reactions involving didehydro compounds often involve dehydrogenation processes and cycloaddition reactions, as seen in the preparation of 15,16-didehydro compounds from morphine derivatives (Haddlesey et al., 1972). These reactions are crucial for modifying the structural and chemical properties of the base compounds.
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and melting points, are closely related to their chemical structure. High-resolution X-ray structure analysis provides a detailed view of the molecular conformation, essential for understanding the physical behavior of these compounds in different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups and overall molecular structure. Studies on new eburnamine-type alkaloids, for example, highlight the role of specific structural features in their chemical behavior and potential biological activity (Liu et al., 2014).
Aplicaciones Científicas De Investigación
Hypoglycemic Activity
14,15-Didehydroisoeburnamine, a derivative found in the Vincan- and Eburnan-type alkaloids, has demonstrated potential in enhancing glucose consumption in L6 myotube models. This discovery opens pathways for further investigation into its possible use in managing diabetes or related metabolic disorders (Yu et al., 2021).
Synthesis and Structural Applications
The synthesis of new eburnamine-type alkaloids, which include compounds like methyl (3α,14β,15β,16α)-17,18-didehydro-14,15-dihydroeburnamine-15-methoxy-14-carboxylate, highlights the compound's significance in chemical research. Its preparation from (+)-17,18-dehydroapovincamine, and the exploration of the optimal conditions for this reaction, showcase its potential in the field of synthetic chemistry and pharmaceuticals (Liu et al., 2014).
Cytotoxic Activities
14,15-Didehydroisoeburnamine, along with other new indole alkaloids, has been found in certain species of the Ervatamia genus. While these compounds have been evaluated for their in vitro cytotoxic activities, their specific therapeutic potentials and mechanisms of action remain an area for further research (Zhang et al., 2007).
Propiedades
IUPAC Name |
(15R,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-7,9,16,18,22H,2,8,10-12H2,1H3/t16-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIVSZGVBPOQZ-QRQLOZEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@H](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14,15-Didehydroisoeburnamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

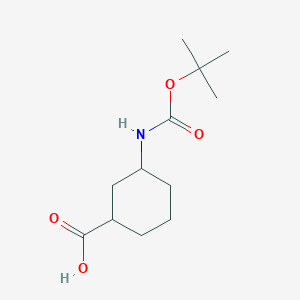
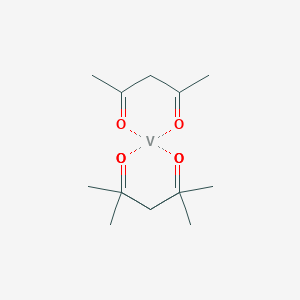

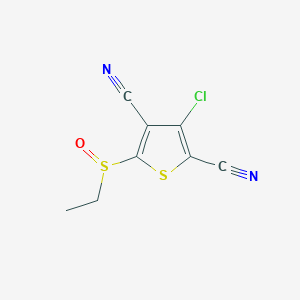
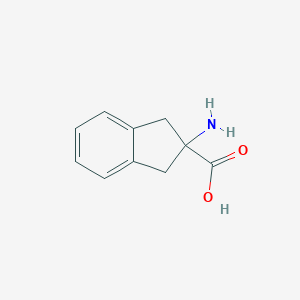
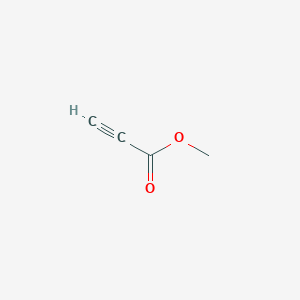
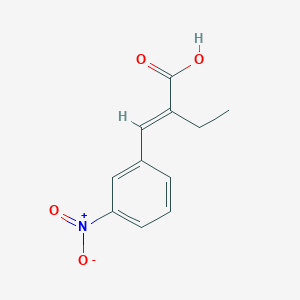
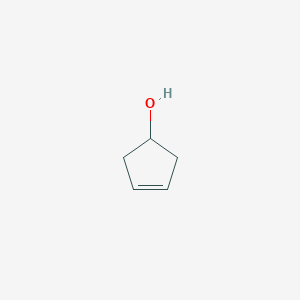
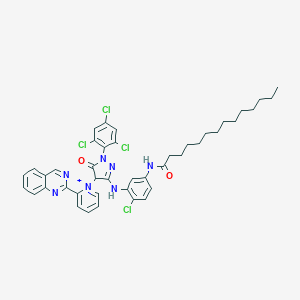
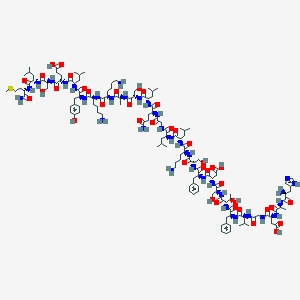
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
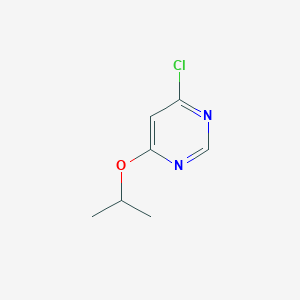
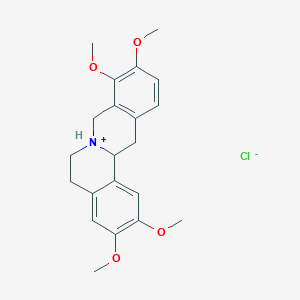
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)